molecular formula C19H22Cl2N4O2S B054101 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride CAS No. 1052-32-0

2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride

Cat. No. B054101
CAS RN: 1052-32-0
M. Wt: 441.4 g/mol
InChI Key: VVIAAKNVDRRCLK-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of complex molecules involving pyrimidin and thiazolium units can be achieved through various methods, including chlorination, nucleophilic substitution, and reactions with alkyl/aralkyl halides, phenacyl bromide derivatives, and others, to afford compounds with potential pharmacological interest (Sarhan et al., 1997). Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo[3,2-a] pyridine-4-carboxylate derivatives, prepared through interactions with arylidinemalononitrile derivatives, highlight the versatility in synthesizing related complex molecules (Mohamed, 2014).

Molecular Structure Analysis

Investigations into the molecular structure, including spectroscopic and theoretical studies, of similar complex molecules reveal detailed insights into their geometric parameters, vibrational frequencies, and electronic properties. For instance, the molecular structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was extensively characterized, providing a foundation for understanding the structural aspects of related compounds (Koca et al., 2014).

Scientific Research Applications

Chemical Properties and Synthesis

Synthesis and Properties of Related Compounds : Research on compounds containing similar structural features, such as pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), highlights the exploration of synthesis procedures, properties, and potential applications of such compounds. These studies review the preparation, spectroscopic properties, magnetic properties, and biological activities of the ligands and their complexes, suggesting areas where the compound might be applied or studied further (Boča, Jameson, & Linert, 2011).

Biological Activities

Antimicrobial and Anticancer Potential : Research on related compounds, such as benzimidazoles, quinoxalines, and thiazoles, indicates a significant interest in their biological activities. These compounds have been synthesized and studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antioxidant properties. This suggests that the compound may also possess similar biological activities worth exploring in scientific research (Raut et al., 2020).

Pharmacological Applications

Drug Design and Synthesis : The versatility of related scaffolds, such as 2,4-thiazolidinediones, for the design and development of therapeutic agents indicates the potential for the compound to be used in pharmacological research. These studies focus on the synthesis of molecules with potential activity profiles against various targets, underscoring the importance of structural modifications to enhance pharmacological properties (Verma, Yadav, & Thareja, 2019).

Safety and Hazards

The compound has a GHS07 signal word of "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAAKNVDRRCLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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